molecular formula C19H23BFNO2 B7955081 N-{[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline

N-{[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline

Cat. No.: B7955081
M. Wt: 327.2 g/mol
InChI Key: XJHNCIGNRPSQLA-UHFFFAOYSA-N
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Description

N-{[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline is a complex organic compound featuring a fluorine atom, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-{[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Nitrosoaniline, nitroaniline.

  • Reduction: Aniline derivatives, reduced fluorinated compounds.

  • Substitution: Fluorinated aromatic compounds, substituted anilines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.

Biology: In biological research, N-{[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline can be used as a fluorescent probe or a building block for bioconjugation. Its fluorescence properties make it suitable for imaging and tracking biological processes.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a versatile candidate for creating new pharmaceuticals.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which N-{[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline exerts its effects depends on its specific application. For example, in cross-coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The molecular targets and pathways involved in biological applications may include specific enzymes or receptors that interact with the compound's functional groups.

Comparison with Similar Compounds

  • N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide

Uniqueness: N-{[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline stands out due to its specific structural features, such as the presence of both fluorine and aniline groups

Properties

IUPAC Name

N-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BFNO2/c1-18(2)19(3,4)24-20(23-18)16-12-8-9-14(17(16)21)13-22-15-10-6-5-7-11-15/h5-12,22H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHNCIGNRPSQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CNC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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